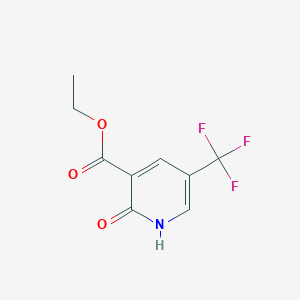

Ethyl 2-hydroxy-5-(trifluoromethyl)nicotinate

Descripción

Ethyl 2-hydroxy-5-(trifluoromethyl)nicotinate is a nicotinic acid derivative characterized by a hydroxyl group at position 2 and a trifluoromethyl (-CF₃) substituent at position 5 of the pyridine ring. Synthesis of this compound typically involves hydrolysis of its ester precursor under basic conditions. For instance, lithium hydroxide-mediated hydrolysis of ethyl 2-hydroxy-5-((4-isopropylphenyl)thio)nicotinate (a structurally related compound) yields the corresponding carboxylic acid derivative, demonstrating the reactivity of the ester group in such systems . The trifluoromethyl group contributes to metabolic stability and electronic effects, which are critical in drug design .

Propiedades

IUPAC Name |

ethyl 2-oxo-5-(trifluoromethyl)-1H-pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO3/c1-2-16-8(15)6-3-5(9(10,11)12)4-13-7(6)14/h3-4H,2H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGZGAFUJZTXGDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CNC1=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701167478 | |

| Record name | Ethyl 1,2-dihydro-2-oxo-5-(trifluoromethyl)-3-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701167478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227576-28-4 | |

| Record name | Ethyl 1,2-dihydro-2-oxo-5-(trifluoromethyl)-3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227576-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1,2-dihydro-2-oxo-5-(trifluoromethyl)-3-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701167478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

The synthesis of Ethyl 2-hydroxy-5-(trifluoromethyl)nicotinate typically involves the esterification of 2-hydroxy-5-(trifluoromethyl)nicotinic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture for several hours to ensure complete esterification . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Análisis De Reacciones Químicas

Ethyl 2-hydroxy-5-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Aplicaciones Científicas De Investigación

Ethyl 2-hydroxy-5-(trifluoromethyl)nicotinate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of agrochemicals and other industrial products.

Mecanismo De Acción

The mechanism of action of Ethyl 2-hydroxy-5-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate various biochemical pathways, leading to the observed biological effects .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues of ethyl 2-hydroxy-5-(trifluoromethyl)nicotinate, highlighting differences in substituents and their implications:

Key Comparative Insights

Substituent Position and Reactivity: The hydroxyl group at position 2 in the parent compound contrasts with bromine in Ethyl 2-bromo-5-(trifluoromethyl)nicotinate or phenoxy in Ethyl 2-phenoxy-5-(trifluoromethyl)nicotinate . Bromine and phenoxy groups are less polar than hydroxyl, altering solubility and reactivity in nucleophilic substitutions. Halogenated derivatives (e.g., bromo, chloro) are often intermediates in cross-coupling reactions, whereas hydroxyl or cyano groups may participate in hydrogen bonding or dipole interactions, respectively .

Electronic Effects: The trifluoromethyl group at position 5 is a strong electron-withdrawing group (EWG), stabilizing the pyridine ring and directing electrophilic attacks to specific positions. This effect is amplified in 2-Cyano-5-(trifluoromethyl)nicotinic acid, where the cyano group further increases electron deficiency .

Functional Group Impact on Applications: Ethyl esters (e.g., this compound) are hydrolyzed to carboxylic acids in vivo, making them prodrug candidates. In contrast, thioamide derivatives (e.g., Ethyl 5-(aminocarbonothioyl)-6-methyl-2-(trifluoromethyl)nicotinate) may target enzymes like kinases or proteases due to sulfur’s nucleophilicity . Phenoxy-substituted derivatives exhibit enhanced lipophilicity, improving blood-brain barrier penetration, as seen in Ethyl 2-phenoxy-5-(trifluoromethyl)nicotinate .

Synthetic Accessibility: The parent compound’s synthesis via hydrolysis (e.g., using LiOH) is straightforward compared to halogenated analogues requiring harsh halogenation conditions . Cyano-substituted derivatives are synthesized via multicomponent reactions, as seen in related nicotinate systems .

Research Findings and Trends

- Anticancer Potential: Nicotinate derivatives bearing trifluoromethyl groups are frequently explored for anticancer activity. For example, Ethyl-6-amino-5-cyano-2-methyl-4-pentahydroxypentyl nicotinate (a glucose-containing analogue) showed promise in early-stage studies .

- Metabolic Stability : The trifluoromethyl group reduces oxidative metabolism, a feature leveraged in drug design to prolong half-life .

- Structural Diversity: Modifications at position 2 (hydroxyl vs. bromo vs. phenoxy) and position 5 (trifluoromethyl vs. thioamide) enable tailored physicochemical properties for specific applications .

Actividad Biológica

Ethyl 2-hydroxy-5-(trifluoromethyl)nicotinate (E2HF5TN) is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, chemical properties, and comparative studies with similar compounds.

Chemical Structure and Properties

E2HF5TN belongs to the class of nicotinic acid esters, characterized by the presence of a pyridine ring, an ethyl ester group, a hydroxyl group (-OH), and a trifluoromethyl group (-CF3). The trifluoromethyl group enhances the compound's lipophilicity, which is crucial for its interaction with biological membranes and proteins.

| Feature | Description |

|---|---|

| Chemical Formula | C9H8F3NO2 |

| Molecular Weight | 221.16 g/mol |

| Functional Groups | Hydroxyl (-OH), Trifluoromethyl (-CF3) |

| Class | Nicotinic Acid Ester |

The biological activity of E2HF5TN is primarily attributed to its ability to interact with various molecular targets within biological systems. The trifluoromethyl group not only increases lipophilicity but also enhances the compound's reactivity, allowing it to modulate enzyme activities and influence biochemical pathways. This interaction can lead to several biological effects, including antimicrobial and anti-inflammatory activities.

Antimicrobial Activity

E2HF5TN has been investigated for its antimicrobial properties. Studies indicate that compounds with similar structures exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell membranes or inhibiting key metabolic pathways.

- In vitro studies have shown that E2HF5TN can inhibit the growth of various bacterial strains, although specific IC50 values for this compound are still under investigation.

Comparative Analysis

To better understand the unique properties of E2HF5TN, it is useful to compare it with other trifluoromethyl-containing nicotinates:

| Compound | Structural Differences | Biological Activity |

|---|---|---|

| Ethyl 2-hydroxy-4-(trifluoromethyl)nicotinate | Hydroxyl at position 4 | Similar antimicrobial activity |

| Ethyl 2-chloro-5-(trifluoromethyl)nicotinate | Chlorine instead of hydroxyl | Reduced biological activity compared to E2HF5TN |

| Ethyl 2-(trifluoromethyl)nicotinate | Lacks hydroxyl group | Lower reactivity and biological effects |

Case Studies and Research Findings

Several studies have highlighted the potential applications of E2HF5TN in drug development:

- Antimicrobial Studies : A study evaluating the antimicrobial properties of nicotinic acid derivatives found that E2HF5TN exhibited promising activity against resistant bacterial strains.

- Inflammation Models : In vitro models assessing the anti-inflammatory potential of related compounds indicated that modifications in the structure significantly influence their effectiveness in inhibiting pro-inflammatory cytokines.

- Chemical Synthesis Applications : E2HF5TN is also being explored as a building block for synthesizing more complex organic molecules due to its versatile reactivity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 2-hydroxy-5-(trifluoromethyl)nicotinate, and what key intermediates are involved?

- Methodological Answer : A common approach involves Suzuki-Miyaura cross-coupling reactions. For example, 4-Iodo-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester can react with boronic acids (e.g., 6-(trifluoromethyl)pyridin-3-yl boronic acid) under palladium catalysis to form trifluoromethyl-substituted nicotinate derivatives. Key intermediates include halogenated precursors and boronic acids, with reaction optimization focusing on catalyst choice (e.g., Pd(PPh₃)₄) and solvent systems (e.g., THF/H₂O) .

Q. How is this compound characterized for purity and structural confirmation?

- Methodological Answer : Liquid chromatography-mass spectrometry (LCMS) and HPLC are critical. For example, LCMS analysis of similar trifluoromethylpyrimidine esters shows molecular ion peaks (e.g., m/z 366 [M+H]⁺) and retention times (e.g., 1.26 minutes under SMD-TFA05 conditions). Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) further confirms substituent positions and ester linkages .

Q. What physicochemical properties (e.g., solubility, stability) are critical for experimental design with this compound?

- Methodological Answer : The trifluoromethyl group enhances lipophilicity, necessitating solvents like DMSO or ethanol for dissolution. Stability studies under inert atmospheres (2–8°C) are recommended to prevent ester hydrolysis. Basicity differences between substituents (e.g., hydroxy vs. cyano groups) may influence reactivity in aqueous conditions .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound in multi-step syntheses?

- Methodological Answer : Yield optimization requires balancing steric and electronic effects. For instance, using bulky ligands (e.g., SPhos) in cross-coupling reactions minimizes side reactions. Temperature control (e.g., 80–100°C) and stoichiometric ratios (1:1.2 for boronic acid:halogenated precursor) improve efficiency. Parallel experiments with deuterated solvents can help track reaction progress via NMR .

Q. What is the mechanistic role of the hydroxy and trifluoromethyl groups in modulating biological or catalytic activity?

- Methodological Answer : The hydroxy group at position 2 can participate in hydrogen bonding, influencing binding affinity in enzyme inhibition studies. The electron-withdrawing trifluoromethyl group at position 5 stabilizes negative charges, enhancing electrophilic reactivity. Comparative studies with analogs (e.g., Ethyl 2-cyano-5-(trifluoromethyl)nicotinate) reveal substituent-dependent activity shifts in receptor assays .

Q. How do researchers address safety and handling challenges associated with trifluoromethyl-substituted nicotinates?

- Methodological Answer : Safety protocols for analogs (e.g., Ethyl 2-bromo-4-(trifluoromethyl)nicotinate) recommend PPE (gloves, goggles), fume hoods, and spill containment. Toxicity assessments for similar compounds indicate risks of skin/eye irritation (H315, H319) and respiratory hazards (H335). First-aid measures include immediate rinsing with water and medical consultation for ingestion .

Q. How should conflicting data on substituent effects (e.g., hydroxy vs. methoxy groups) be resolved in structure-activity relationship (SAR) studies?

- Methodological Answer : Contradictions may arise from differences in substituent electronic profiles (e.g., pKa of hydroxy vs. methoxy groups). Computational modeling (DFT calculations) can predict electronic effects, while controlled SAR experiments under standardized conditions (e.g., fixed pH, solvent) isolate variables. For example, replacing hydroxy with methoxy in analogs alters hydrogen-bonding capacity and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.